ecMetAP-IN-1
Overview
Description
WAY-324820-A is a chemical compound known for its potential as a methionine aminopeptidase inhibitorThe molecular formula of WAY-324820-A is C13H11N3, and it has a molecular weight of 209.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324820-A typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and reagents under controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications for exact procedures .
Industrial Production Methods
Industrial production of WAY-324820-A would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-324820-A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
WAY-324820-A has several scientific research applications, including:
Chemistry: Used as a model compound to study methionine aminopeptidase inhibitors.
Biology: Investigated for its potential role in inhibiting enzymes involved in protein synthesis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit methionine aminopeptidase, an enzyme implicated in cancer cell proliferation.
Industry: Potential applications in the development of new pharmaceuticals and chemical processes
Mechanism of Action
WAY-324820-A exerts its effects by inhibiting methionine aminopeptidase, an enzyme that plays a crucial role in the removal of methionine residues from nascent proteins. This inhibition disrupts protein synthesis and can lead to the suppression of cancer cell growth. The molecular targets and pathways involved include the methionine aminopeptidase enzyme and associated signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
ecMetAP-IN-1: Another methionine aminopeptidase inhibitor with similar applications in cancer research.
Uniqueness
WAY-324820-A is unique in its specific structure and mechanism of action, which allows it to selectively inhibit methionine aminopeptidase. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
6-methyl-2-pyridin-2-yl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYFOFMVURXVSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323304 | |
Record name | 6-methyl-2-pyridin-2-yl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-12-7 | |
Record name | 5-Methyl-2-(2-pyridyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC403547 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-2-pyridin-2-yl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-(2-PYRIDYL)BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RVR7V4EAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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